molecular formula C6H9N3O2 B1351655 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 373356-32-2

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B1351655
CAS No.: 373356-32-2
M. Wt: 155.15 g/mol
InChI Key: OVRXBUIJPGFSBE-UHFFFAOYSA-N
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Description

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic approaches to prepare 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method provides a high regioselective alkylation and yields the desired product in good overall yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to develop efficient and environmentally friendly production processes. Continuous flow methods and metal-free processes are examples of such approaches .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

    Coordination: The triazole ring can coordinate with metal ions to form complexes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, substituted triazole compounds, and metal-triazole complexes

Scientific Research Applications

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and biological activities

Properties

IUPAC Name

2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-5(6(10)11)2-9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRXBUIJPGFSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390322
Record name 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373356-32-2
Record name 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2,4-triazole (27.6 g) and methacrylic acid (34.4 g) in pyridine (40 ml) was heated at 140° C. for 6 hours. The precipitate was dissolved in hot hydrochloric acid (1%, 400 ml). Charcoal was added and the mixture was filtered hot. The solution was concentrated in vacuo and the colourless solid collected by filtration and washed with cold water. NMR (90 MHz): 8.48 (s, 1H), 7.98 (s, 1H), 4.32 (m, 2H), 2.94 (m, 1H), 1.01 (d, 3H).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 5
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 6
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

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